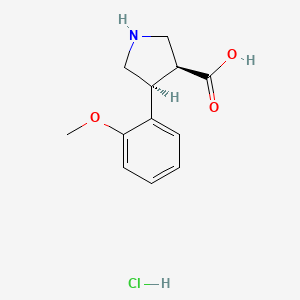![molecular formula C11H12N4O4 B13357850 4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B13357850.png)
4-hydroxy-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridinecarboxamide core with methoxy and oxadiazole substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a nitrile with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate.
Attachment of the Oxadiazole to the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and the pyridine ring, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used but can include various substituted derivatives.
Scientific Research Applications
5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-3-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
- 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-4-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide
Uniqueness
The uniqueness of 5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1,4-dihydro-2-pyridinecarboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C11H12N4O4 |
|---|---|
Molecular Weight |
264.24 g/mol |
IUPAC Name |
5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C11H12N4O4/c1-6-14-10(19-15-6)5-13-11(17)7-3-8(16)9(18-2)4-12-7/h3-4H,5H2,1-2H3,(H,12,16)(H,13,17) |
InChI Key |
XZYCQMFYTZWSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=O)C(=CN2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




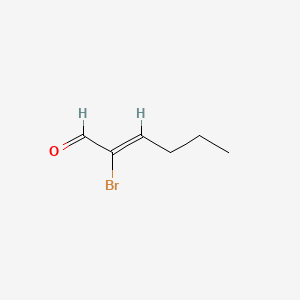
![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)
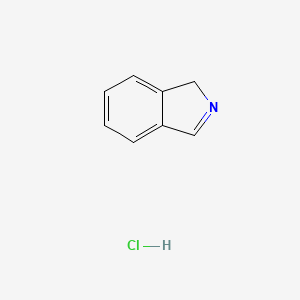
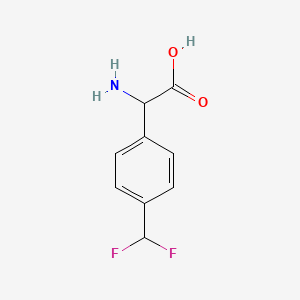
![ethyl 4-[4-(2-acetyloxyethoxy)-3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)phenyl]benzoate](/img/structure/B13357790.png)
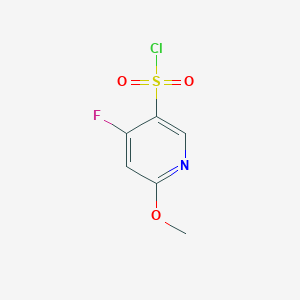
![N-benzyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B13357796.png)
![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)
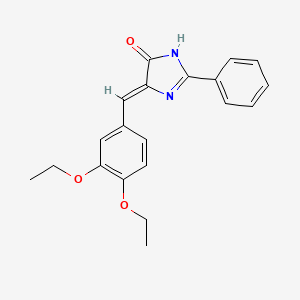
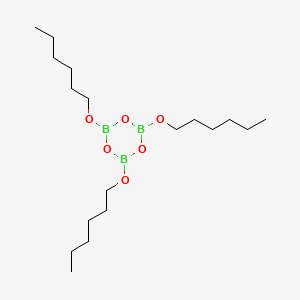
![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357818.png)
